molecular formula C15H14Cl2O4S B2960994 1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 866131-39-7

1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol

Cat. No.: B2960994
CAS No.: 866131-39-7
M. Wt: 361.23
InChI Key: OFKPFLBYDZANFF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol is a chemical compound characterized by its unique structure, which includes both chlorophenoxy and chlorophenylsulfonyl groups

Scientific Research Applications

1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

The synthesis of 1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of the chlorophenoxy and chlorophenylsulfonyl intermediates. Common synthetic routes include:

    Coupling Reactions: Combining the chlorinated intermediates under specific conditions to form the final compound.

    Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol can be compared with similar compounds such as:

    1-Chloro-4-(4-chlorophenoxy)benzene: Shares the chlorophenoxy group but lacks the sulfonyl group.

    1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: Contains the chlorophenylsulfonyl group but has a different core structure.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Contains multiple chlorine atoms and phenyl groups but differs in overall structure.

The uniqueness of this compound lies in its combination of chlorophenoxy and chlorophenylsulfonyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-(4-chlorophenyl)sulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c16-11-5-7-13(8-6-11)22(19,20)10-12(18)9-21-15-4-2-1-3-14(15)17/h1-8,12,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKPFLBYDZANFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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